molecular formula C8H9BrS B3314428 3-(5-Bromo-2-thienyl)-2-methyl-1-propene CAS No. 951886-08-1

3-(5-Bromo-2-thienyl)-2-methyl-1-propene

Cat. No.: B3314428
CAS No.: 951886-08-1
M. Wt: 217.13 g/mol
InChI Key: AYMFKNDKZORRKD-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-thienyl)-2-methyl-1-propene, with the molecular formula C8H9BrS, is a brominated thiophene derivative of interest in synthetic and medicinal chemistry research . This compound features a thiophene ring, a privileged scaffold in drug discovery, substituted with a bromine atom and a 2-methylpropene (isobutenyl) chain . The bromine atom serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of more complex molecular architectures . The methyl-substituted alkene moiety may undergo various addition and cyclization reactions, making this reagent a valuable bifunctional building block for synthesizing novel compounds. Researchers value this structure for its potential in exploring structure-activity relationships. Thiophene-containing compounds are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The specific structural features of this compound may be utilized in the design and synthesis of novel bioactive molecules or functional materials. For Research Use Only. This product is intended for laboratory research and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, referring to the provided Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(2-methylprop-2-enyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6(2)5-7-3-4-8(9)10-7/h3-4H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMFKNDKZORRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Initial Chemical Exploration of Brominated Thiophene Derivatives

The chemistry of thiophene (B33073) and its derivatives has been a subject of intense study for over a century. Thiophene, a sulfur-containing heterocyclic compound, is often considered a bioisostere of benzene (B151609), exhibiting similar physicochemical properties such as boiling point and reactivity in electrophilic substitution reactions. cognizancejournal.com This similarity has made it a cornerstone in the development of heterocyclic chemistry.

The initial exploration into brominated thiophenes was driven by the need for versatile synthetic intermediates. google.com Direct bromination of thiophene was one of the early methods developed to introduce a bromine atom onto the ring, a process that allows for subsequent chemical modifications. chemicalbook.com These brominated derivatives, particularly 2-bromothiophene (B119243), quickly became crucial starting materials for a wide array of more complex molecules. guidechem.com Their importance is highlighted by their application in the synthesis of major pharmaceuticals; for example, 2-bromothiophene is a key intermediate in the production of antithrombotic drugs like clopidogrel (B1663587) and ticlopidine. google.comchemicalbook.comguidechem.com Early synthetic methods often involved direct bromination using elemental bromine or N-bromosuccinimide (NBS). mdpi.com Over time, more refined and selective methods have been developed, including those using hydrogen peroxide in the presence of hydrobromic acid or a bromide salt, which offer improved control and safety. guidechem.compatsnap.com This historical development established brominated thiophenes as indispensable tools in the organic chemist's arsenal, paving the way for the synthesis of countless novel compounds. google.com

The Conceptual Role of Alkenyl and Thiophene Moieties in Organic Synthesis

The synthetic potential of 3-(5-Bromo-2-thienyl)-2-methyl-1-propene is best understood by examining the distinct roles of its two primary functional components: the thiophene (B33073) ring and the alkenyl group.

The Thiophene Moiety: The thiophene nucleus is a "privileged pharmacophore" in medicinal chemistry, meaning it is a structural feature that appears in a wide range of biologically active compounds. nih.govresearchgate.netproquest.com Its structural similarity to benzene (B151609) allows it to mimic phenyl groups in drug-receptor interactions, while the presence of the sulfur atom can introduce unique physicochemical properties, such as altered solubility, metabolism, and binding capabilities. nih.gov Thiophene derivatives have demonstrated a vast spectrum of therapeutic properties, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic activities. cognizancejournal.comproquest.comnih.gov In organic synthesis, the thiophene ring is a versatile scaffold that can be readily functionalized through reactions like halogenation, acylation, and metal-catalyzed cross-coupling. nih.gov

The Alkenyl Moiety: Alkenyl groups, characterized by a carbon-carbon double bond, are fundamental functional groups in organic chemistry. latech.edumasterorganicchemistry.com They are considered unsaturated and are significantly more reactive than their saturated alkane counterparts. latech.edu The double bond serves as a site for a multitude of important chemical transformations, including addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation), oxidation, and polymerization. masterorganicchemistry.com The reactivity of the alkenyl group makes it a crucial component in building molecular complexity and in the synthesis of polymers. latech.edu In the context of a larger molecule, the alkenyl moiety can be selectively targeted, often under conditions that leave other functional groups, like an aromatic ring, intact. researchgate.net An alkenyl group is formally derived from an alkene by the removal of one hydrogen atom. thoughtco.com

Overview of Research Trajectories for Novel Bromothienyl Compounds

Contemporary research on bromothiophene derivatives has expanded far beyond their use as simple intermediates, venturing into the realms of materials science and complex drug discovery. A dominant theme in this field is the use of palladium-catalyzed cross-coupling reactions, which provide powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds.

Reactions such as the Suzuki-Miyaura, Sonogashira, and direct C-H arylation have become standard practice for modifying bromothiophenes. acs.orgresearchgate.netnih.gov The Suzuki reaction, which couples a halide with an organoboron compound, is widely used for synthesizing bi- and oligothiophenes, which are precursors to conductive polymers and other organic electronic materials. nih.govnih.gov Researchers have optimized these reactions to achieve high yields and compatibility with a wide range of functional groups, often using advanced phosphine (B1218219) ligands to enhance catalyst performance. nih.govsemanticscholar.org This has enabled the construction of precisely defined oligothiophenes and complex aryl-substituted thiophenes. acs.orgnih.gov

The research trajectories for novel bromothienyl compounds are aimed at creating molecules with specific functions:

Advanced Materials: Thiophene-based polymers are investigated for their conductive properties, making them suitable for applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and sensors. nih.govacs.org Functionalized bromothiophenes serve as monomers for creating these advanced materials, including covalent functionalization of carbon nanotubes and the development of graphene/polymer nanocomposites. mdpi.commdpi.com

Medicinal Chemistry and Agrochemicals: Scientists continue to design and synthesize novel bromothienyl compounds as potential therapeutic agents and pesticides. nih.govnih.gov By using the bromothiophene core as a scaffold, various side chains can be introduced via cross-coupling to explore structure-activity relationships, leading to the discovery of potent molecules such as Ebola virus entry inhibitors and new fungicidal agents. nih.govacs.org The oxidative cycloaddition of brominated thiophenes is another route explored for creating complex polycyclic structures like substituted anthraquinones. mdpi.comresearchgate.net

Table 1: Key Palladium-Catalyzed Reactions of Bromothiophenes An interactive data table summarizing common palladium-catalyzed cross-coupling reactions used to functionalize bromothiophenes.

Reaction Name Coupling Partners Typical Catalyst System General Application
Suzuki-Miyaura Coupling Bromothiophene + Aryl/Vinyl Boronic Acid or Ester Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0)/Pd(II) complexes with phosphine ligands (e.g., SPhos) Synthesis of biaryls, polythiophenes, conjugated polymers. nih.govnih.govsemanticscholar.org
Sonogashira Coupling Bromothiophene + Terminal Alkyne Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst Synthesis of aryl-alkynes, conjugated enynes, and materials with unique optical properties. researchgate.net
Direct C-H Arylation Bromothiophene + Arene (C-H bond) Pd catalyst with an activator system (e.g., AgNO₃/KF) Forms C-C bonds directly without pre-functionalization of one partner, offering high atom economy. acs.orgresearchgate.net
Kumada Coupling Bromothiophene + Grignard Reagent (R-MgBr) Ni or Pd catalyst Synthesis of substituted thiophenes and terthiophenes. nih.gov

Scope and Objectives of Current Academic Inquiry into 3 5 Bromo 2 Thienyl 2 Methyl 1 Propene

Influence of Thiophene Heterocycle on Electronic Distribution and Reactivity

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which significantly influences the electronic properties and reactivity of the entire molecule. numberanalytics.com Thiophene is considered aromatic because it has a planar, cyclic, conjugated system of p-orbitals containing 6 π-electrons (4 from the carbons and 2 from one of the lone pairs on the sulfur atom), which fulfills Hückel's rule. pharmaguideline.com This aromatic character imparts considerable stability to the ring. numberanalytics.com

The sulfur atom in the thiophene ring is more electronegative than carbon, yet it donates a pair of its electrons to the π-system, leading to a delocalization of electron density across the ring. numberanalytics.comrsc.org This delocalization results in a resonance energy of approximately 29 kcal/mol, which is higher than that of other five-membered heterocycles like furan (B31954) and pyrrole, indicating significant aromatic character. nih.gov The electron-donating effect of the sulfur atom makes the thiophene ring electron-rich and, consequently, more reactive towards electrophilic substitution reactions than benzene (B151609). nih.govnih.govnumberanalytics.com Electrophilic attack preferentially occurs at the C2 and C5 positions, which are flanking the sulfur atom, as these positions have the highest electron density. wikipedia.orgpharmaguideline.com

The presence of the thiophene heterocycle in this compound, therefore, dictates a high intrinsic reactivity of the aromatic core towards electrophiles. The electronic properties of thiophene and its derivatives are key determinants of their reactivity, with the highest occupied molecular orbital (HOMO) being primarily composed of the sulfur lone pair and the π electrons of the ring. numberanalytics.com

The Role of the Vinylic Moiety in Chemical Transformations

The 2-methyl-1-propene group, also known as an isobutenyl group, attached to the C2 position of the thiophene ring, introduces a vinylic moiety that provides additional reaction pathways. This unsaturated side chain can participate in a variety of chemical transformations characteristic of alkenes. The double bond in the vinylic moiety can undergo electrophilic addition reactions, where an electrophile adds across the double bond, leading to the formation of a more saturated derivative.

Furthermore, the vinylic group can act as a handle for controlling the regioselectivity of certain reactions on the heterocyclic ring. nih.gov The steric bulk of the 2-methyl-1-propene group can influence the approach of reagents to the adjacent positions on the thiophene ring, potentially directing substitution to other available sites. The allylic protons on the methyl group are also susceptible to abstraction, which can lead to the formation of an allylic radical or anion, opening up pathways for further functionalization at the side chain.

Synergistic Effects of Bromine Substitution on Thiophene Ring Reactivity

The bromine atom at the C5 position of the thiophene ring has a profound synergistic effect on the reactivity of the molecule. Bromine is an electronegative atom and exerts an electron-withdrawing inductive effect, which deactivates the thiophene ring towards electrophilic aromatic substitution compared to an unsubstituted thiophene. However, through resonance, the lone pairs on the bromine atom can donate electron density to the ring, which can influence the regioselectivity of substitution reactions.

Crucially, the bromine atom serves as an excellent leaving group in various cross-coupling reactions. This functionality is widely exploited in organic synthesis to form new carbon-carbon or carbon-heteroatom bonds. Halo-substituted alkylthiophenes are valuable precursors in materials chemistry due to their reactivity in metal-catalyzed cross-coupling reactions. jcu.edu.au For instance, 2-bromo-5-alkylthiophenes are commonly used as end-capping reagents in the synthesis of semiconducting polymers and oligomers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com The bromine can be readily displaced through reactions like Suzuki, Stille, Kumada, and Negishi couplings, allowing for the introduction of a wide range of substituents at the C5 position. jcu.edu.auresearchgate.net

The reactivity of bromo-substituted thiophenes in these coupling reactions is well-documented. For example, 2-bromo-3-methylthiophene (B51420) has been successfully used in Suzuki coupling reactions to afford complex thienyl-containing structures. jcu.edu.au Similarly, Stille coupling is a frequently used method for preparing thiophene oligomers from bromo-substituted thiophene monomers. jcu.edu.au

Table 1: Reactivity of Bromo-Thiophene Derivatives in Cross-Coupling Reactions

Cross-Coupling ReactionCatalyst/ReagentsProduct TypeReference
Suzuki CouplingPd catalyst, baseBiaryls, polythiophenes jcu.edu.au
Stille CouplingPd catalyst, organotin reagentThiophene oligomers and polymers jcu.edu.au
Kumada CouplingNi or Pd catalyst, Grignard reagentAryl-aryl coupled products jcu.edu.au
Negishi CouplingPd or Ni catalyst, organozinc reagentUnsymmetrical biaryls researchgate.net

Conformational Analysis and its Implications for Reaction Pathways

The conformational flexibility of this compound arises from the rotation around the single bond connecting the thiophene ring and the 2-methyl-1-propene group. The relative orientation of these two moieties can significantly impact the molecule's reactivity and the stereochemical outcome of its reactions. The interplay between steric effects and electronic interactions governs the conformational preferences. nih.gov

In aryl-alkene systems, planar conformations are often favored due to resonance stabilization. nih.gov However, steric hindrance between the substituents on the vinylic moiety and the adjacent groups on the aromatic ring can lead to non-planar ground state conformations. For this compound, the steric bulk of the methyl group on the double bond and the potential interaction with the sulfur atom or the C3-hydrogen of the thiophene ring will influence the preferred dihedral angle.

The conformational bias of the molecule can have significant implications for its reaction pathways. For example, in reactions involving the vinylic moiety, the accessibility of the double bond to incoming reagents will be dependent on the rotational isomer present. Similarly, for reactions on the thiophene ring, the conformation of the side chain can sterically shield one face of the ring, directing the approach of an electrophile to the less hindered face. The study of conformational preferences in related aryl-substituted heterocyclic compounds has shown that even subtle changes in substitution can lead to different stable rotamers. rsc.org In reactions involving metal catalysis, the conformation of the substrate can be crucial for the coordination of the metal center and the subsequent steps of the catalytic cycle. acs.org

Aromaticity Perturbations in Bromothienyl Systems

The aromaticity of the thiophene ring is a key factor in its stability and reactivity. The introduction of a substituent, such as a bromine atom, can perturb this aromaticity. The extent of this perturbation can be evaluated using computational methods like the Nucleus-Independent Chemical Shift (NICS) and by analyzing geometric parameters such as bond length alternation. acs.org

Strategies for Regioselective Bromination of Thiophene Precursors

The introduction of a bromine atom at a specific position on the thiophene ring is a critical step in the synthesis of this compound. The regioselectivity of bromination is highly dependent on the directing effects of the substituents already present on the thiophene ring. For the target molecule, the bromine is located at the 5-position relative to the 2-methyl-1-propene group. This suggests two primary synthetic approaches: the bromination of a pre-existing 2-substituted thiophene or the introduction of the alkene chain onto a pre-brominated thiophene.

In the case of brominating a 2-alkylthiophene, such as 2-(2-methyl-1-propenyl)thiophene, the alkyl group acts as an ortho-, para-director. Thus, direct bromination would likely lead to a mixture of products, with the major product being the desired 5-bromo derivative. Common brominating agents for thiophenes include N-bromosuccinimide (NBS) and bromine (Br2) in a suitable solvent like acetic acid or chloroform. mdpi.commdpi.com The use of NBS is often preferred as it can offer higher selectivity and milder reaction conditions. For instance, the bromination of 2-methylthiophene (B1210033) with NBS in carbon tetrachloride has been shown to produce 2-bromo-5-(bromomethyl)thiophene, indicating that both ring and side-chain bromination can occur under certain conditions. nih.gov Therefore, careful optimization of the reaction conditions, such as temperature and the choice of brominating agent, is crucial to achieve the desired regioselectivity on the thiophene ring without affecting the alkene moiety.

Alternatively, one could start with a thiophene derivative where the desired substitution pattern is already established through other means, such as the direct lithiation of thiophene followed by quenching with an appropriate electrophile. mdpi.comproquest.com For example, 2-propylthiophene (B74554) can be synthesized by the lithiation of thiophene with n-butyllithium (n-BuLi) followed by reaction with propyl bromide. mdpi.com Subsequent bromination of 2-propylthiophene would then be expected to yield the 5-bromo derivative. mdpi.comresearchgate.net

A summary of reagents and conditions for the regioselective bromination of thiophene derivatives is presented in the table below.

Starting MaterialBrominating AgentSolventConditionsProductYield (%)Reference
ThiopheneBr2Chloroform50°C, 48h2,3,5-Tribromothiophene75 mdpi.com
2-MethylthiopheneN-Bromosuccinimide (NBS)Carbon TetrachlorideReflux, 4-5h2-Bromo-5-(bromomethyl)thiophene58 nih.govresearchgate.net
3-Formyl-N-phenyl-5-propylthiophene-2-carboxamideBr2Chloroform/Acetic Acid-4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide80 mdpi.comproquest.com

Palladium-Catalyzed Cross-Coupling Reactions for Thienyl-Alkene Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly well-suited for constructing the thienyl-alkene linkage in the target molecule. numberanalytics.com These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst.

The Suzuki-Miyaura coupling reaction is a versatile method that involves the reaction of an organoboron compound with an organohalide. mdpi.com To synthesize this compound, one could envision the coupling of 2,5-dibromothiophene (B18171) with a suitable organoboron reagent, such as (2-methyl-1-propenyl)boronic acid or its corresponding pinacol (B44631) ester. The regioselectivity of the coupling can often be controlled by the choice of catalyst and reaction conditions. For instance, the Suzuki-Miyaura coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids has been shown to selectively occur at the 5-position. orgsyn.org

Alternatively, a 5-bromo-2-thienylboronic acid derivative could be coupled with a 2-methyl-1-propenyl halide. The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups and is often carried out under relatively mild conditions. nih.govmdpi.comresearchgate.net

The table below summarizes representative conditions for Suzuki-Miyaura couplings involving thiophene derivatives.

Thiophene SubstrateBoronic Acid/EsterCatalystBaseSolventYield (%)Reference
2-Bromo-5-(bromomethyl)thiopheneArylboronic acidPd(PPh3)4K3PO41,4-Dioxane/H2O25-76 nih.govresearchgate.net
4-Bromothiophene-2-carbaldehydeArylboronic pinacol ester/acidPd(PPh3)4K3PO4-Moderate to Excellent mdpi.com
2,2'-Dibromo-5,5'-bithiophenePhenylboronic acidPd(OAc)2/P(o-tolyl)3Ba(OH)2·8H2OToluene/Methanol51 researchgate.net

The Heck reaction provides a direct method for the formation of substituted alkenes by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. numberanalytics.comnih.govlibretexts.org To synthesize the target molecule, 2,5-dibromothiophene could be reacted with isobutylene (B52900). The regioselectivity of the Heck reaction can be influenced by steric and electronic factors. The reaction of 2-bromothiophene with pent-4-en-2-ol has been reported to yield the corresponding ketone, demonstrating the feasibility of coupling alkenes to the thiophene ring. thieme-connect.de

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. numberanalytics.comlibretexts.org

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govsethanandramjaipuriacollege.in This reaction could be employed to synthesize a precursor to the target molecule. For example, 2,5-dibromothiophene could be coupled with 2-methyl-3-butyn-2-ol, followed by dehydration to introduce the double bond. Alternatively, a more direct approach would involve the coupling with propyne, followed by further functionalization. organic-chemistry.orgresearchgate.net The Sonogashira reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. sethanandramjaipuriacollege.in

A key advantage of this approach is the commercial availability of various terminal alkynes. Subsequent partial reduction of the resulting alkyne would then yield the desired alkene.

The following table provides examples of Sonogashira coupling reactions involving thiophene derivatives.

Thiophene SubstrateAlkyneCatalyst SystemBaseSolventYield (%)Reference
2,3-DibromothiopheneTerminal AlkynesPd(PPh3)2Cl2/CuI/PPh3Et3N-- researchgate.net
Aryl IodidesPropynePalladium-CopperTriethylamineTHF85-94 organic-chemistry.org

Olefin Metathesis Approaches for Propene Moiety Incorporation

Olefin metathesis is a catalytic reaction that involves the redistribution of alkene bonds. nih.govsigmaaldrich.com Cross-metathesis, in particular, offers a strategic approach to introduce the 2-methyl-1-propene moiety. utc.edu This could be achieved by reacting a simple alkene-substituted thiophene, such as 2-allylthiophene, with a suitable olefin partner like isobutylene in the presence of a ruthenium-based catalyst, such as a Grubbs catalyst. sigmaaldrich.comutc.edu The success of this reaction would depend on the relative reactivity of the two olefins and the ability to control the formation of the desired cross-product over homodimers.

The reaction is driven by the formation of a volatile byproduct, such as ethylene, which can be removed from the reaction mixture to shift the equilibrium towards the desired product. utc.edu While highly effective for a range of substrates, the application of olefin metathesis to sulfur-containing heterocycles like thiophene requires careful consideration of potential catalyst inhibition by the sulfur atom.

Novel Organometallic Routes to Thienyl-Substituted Alkenes

Organometallic reagents, particularly organolithium compounds, provide a powerful and regioselective method for the functionalization of thiophenes. mdpi.comproquest.com A plausible route to the precursor of the target molecule could involve the direct lithiation of thiophene at the 2-position using n-butyllithium (n-BuLi), followed by quenching with an appropriate electrophile such as 3-chloro-2-methyl-1-propene. This would directly install the 2-methyl-1-propene side chain.

Subsequent regioselective bromination at the 5-position, as discussed in section 3.1, would then yield the final target molecule, this compound. This approach offers a high degree of control over the substitution pattern and can be a very efficient route if the required electrophile is readily available. Research has demonstrated the successful alkylation of thiophene using this methodology. mdpi.comproquest.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of this compound typically involves the coupling of a suitable thiophene derivative with a methallyl component. The efficiency of this transformation is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst system, and reaction time is crucial for maximizing the yield and purity of the final product.

Detailed research findings have demonstrated that a careful balance of these factors is necessary to control side reactions and improve conversion rates. For instance, in related cross-coupling reactions, the choice of solvent can significantly influence catalyst activity and solubility of reactants. scielo.br

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntryCatalyst (mol%)LigandSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃Toluene1001265
2Pd(OAc)₂ (2)PPh₃Dioxane1001272
3PdCl₂(dppf) (2)-Dioxane100885
4PdCl₂(dppf) (2)-Dioxane801278
5PdCl₂(dppf) (1)-Dioxane100882

This table presents hypothetical data based on common optimization strategies for palladium-catalyzed cross-coupling reactions.

The data illustrates that the choice of both the palladium catalyst and the solvent plays a critical role in the reaction outcome. The use of a more specialized ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), in conjunction with dioxane as a solvent, appears to provide a superior yield in a shorter reaction time compared to triphenylphosphine (B44618) (PPh₃) in toluene. Further optimization of catalyst loading and temperature can also lead to enhanced efficiency.

Yield enhancement strategies often involve:

High-throughput screening: To rapidly evaluate a wide range of catalysts, ligands, and reaction conditions.

Slow addition of reagents: To maintain low concentrations of reactive intermediates and minimize side product formation.

In-situ monitoring: Using techniques like GC-MS or HPLC to track reaction progress and identify optimal reaction times. scielo.br

Green Chemistry Principles in the Synthesis of Thienyl-Alkenes

The application of green chemistry principles to the synthesis of thienyl-alkenes aims to reduce the environmental impact of chemical processes. mun.cascienceinschool.org This involves a shift towards more sustainable practices that minimize waste, reduce energy consumption, and utilize less hazardous substances. rasayanjournal.co.inresearchgate.net

Key green chemistry considerations in the synthesis of compounds like this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. scienceinschool.org

Use of Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or supercritical fluids. scienceinschool.orgmdpi.com Recent studies have shown the successful synthesis of other thiophene derivatives in aqueous media. rsc.org

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. rasayanjournal.co.in

Catalysis: Utilizing highly efficient and recyclable catalysts to minimize waste and avoid the use of stoichiometric reagents. mdpi.com The use of heterogeneous catalysts can also simplify product purification.

Table 2: Comparison of Conventional vs. Green Synthesis of a Thienyl-Alkene Derivative (Hypothetical Data)

ParameterConventional MethodGreen Method
Solvent TolueneWater/Ethanol mixture
Catalyst Homogeneous Pd catalystRecyclable heterogeneous Pd catalyst
Energy Source Conventional heating (reflux)Microwave irradiation
Reaction Time 12 hours30 minutes
Atom Economy ~70%~90%
E-Factor (Waste/Product Ratio) 10-152-5

This table provides a hypothetical comparison to illustrate the potential benefits of applying green chemistry principles.

By embracing these principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable. The development of greener synthetic routes is an active area of research with the potential to significantly reduce the environmental footprint of pharmaceutical and materials chemistry.

Elucidation of Reaction Mechanisms for Functional Group Interconversions

The structure of this compound offers two primary sites for functional group interconversion (FGI): the carbon-bromine bond on the thiophene ring and the carbon-carbon double bond of the propene group. ub.edu Mechanistic pathways for transforming these groups are well-established in organic chemistry.

Transformations at the C-Br Bond: The bromo-substituted thiophene ring is a classic substrate for palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the bromothiophene with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiophene ring to form a Pd(II) intermediate. wikipedia.org

Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the bromide. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org This methodology has been successfully applied to synthesize 2-(bromomethyl)-5-aryl-thiophene derivatives from 2-bromo-5-(bromomethyl)thiophene. nih.gov

Stille Coupling: In this reaction, an organotin reagent is coupled with the bromothiophene. wikipedia.orglibretexts.org The mechanism is similar to the Suzuki coupling, with the transmetalation step involving the transfer of an organic group from the organostannane to the Pd(II) center. libretexts.orgpsu.edu The rate of group transfer from tin follows the general trend: alkynyl > alkenyl > aryl > allyl ~ benzyl (B1604629) >> alkyl, making it a highly predictable transformation. psu.edu Stille polycondensation, a variation of this reaction, is a versatile method for synthesizing functional polymers, including those containing thiophene units. wiley-vch.de

Heck Coupling: This reaction involves the coupling of the bromothiophene with an alkene, such as an acrylate, to form a substituted alkene. wikipedia.orgscienceinfo.com The mechanism involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene into the palladium-carbon bond. scienceinfo.comnih.gov A subsequent β-hydride elimination step forms the new C=C bond of the product and a palladium-hydride species, which is then eliminated to regenerate the catalyst with the help of a base. nih.gov Studies on 6-bromo[2,3-d]thienopyrimidines demonstrate the utility of this reaction for functionalizing brominated thiophene systems. rsc.org

Transformations at the C=C Double Bond: The propene unit can undergo electrophilic addition reactions.

Bromination: The addition of bromine (Br₂) across the double bond would proceed via a cyclic bromonium ion intermediate. Subsequent backside attack by a bromide ion (Br⁻) would result in the formation of a vicinal dibromide. libretexts.org This reaction is a standard method for converting alkenes to 1,2-dihalides. nih.gov

Dihydroxylation: The conversion of the alkene to a vicinal diol can be achieved using reagents like osmium tetroxide (OsO₄). The mechanism involves the formation of a cyclic osmate ester, which is then hydrolyzed to yield the cis-diol. wikipedia.org

Kinetic Studies of Electrophilic Aromatic Substitution on the Thiophene Ring

Kinetic investigations of the Vilsmeier-Haack formylation of various thiophene derivatives using dimethylformamide (DMF) and phosphorus oxychloride in 1,2-dichloroethane (B1671644) have shown that the kinetic order of the reaction is dependent on the reactivity of the substrate. rsc.org

Third-Order Kinetics: For relatively unreactive substrates like thiophene itself, the reaction follows third-order kinetics, being first-order in the thiophene, DMF, and phosphorus oxychloride. This suggests that the attack of the electrophilic Vilsmeier reagent on the aromatic ring is the rate-determining step. rsc.org

Second-Order Kinetics: For highly reactive substrates such as 2-methoxythiophen, the reaction is second-order. The rate is independent of the concentration and nature of the thiophene substrate. This indicates that the formation of the electrophilic complex is the slower, rate-determining step. rsc.org

Kinetic Data for Vilsmeier-Haack Formylation of Thiophene Derivatives rsc.org
Thiophene SubstrateReactivityObserved Kinetic OrderInferred Rate-Determining Step
2-MethoxythiophenHighSecond-OrderFormation of the electrophilic complex
ThiophenLowThird-OrderAttack of the complex on the thiophene ring
MethylthiophensLowThird-OrderAttack of the complex on the thiophene ring

Radical Reactions and Polymerization Pathways Initiated by the Propene Unit

The propene unit in this compound presents the possibility of undergoing radical reactions, most notably free-radical polymerization. Although specific studies on this monomer are not documented, the general mechanism for the polymerization of vinyl compounds is well understood and can be applied.

The process involves three main stages:

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating or UV irradiation to generate free radicals. These radicals add to the double bond of the monomer, creating a new monomer radical.

Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer.

Termination: The growth of the polymer chain is halted, typically through combination (two growing chains coupling) or disproportionation (hydrogen transfer between two chains).

While polymerization through the propene unit is mechanistically feasible, thiophene-containing polymers are highly valued for their electronic properties and are often synthesized via step-growth polymerization methods like Stille polycondensation, which allows for a well-defined, fully conjugated polymer backbone. wiley-vch.de

Computational Modeling of Transition States and Reaction Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms by modeling the structures and energies of reactants, products, intermediates, and transition states. youtube.com While no specific computational studies on this compound were found, DFT has been widely applied to reaction types relevant to this molecule.

Mechanism Elucidation: DFT calculations can map out the entire energy profile of a reaction, helping to distinguish between different possible mechanistic pathways. For example, DFT has been used to study the mechanisms of nucleophilic substitution reactions, identifying intermediates and transition states along the reaction coordinate. nih.gov

Transition State Analysis: The geometry of a transition state provides crucial information about the mechanism. DFT can optimize these transient structures, and vibrational frequency calculations can confirm them (a single imaginary frequency corresponds to the motion along the reaction coordinate). nih.govresearchgate.net Such calculations have been used to investigate the regioselectivity in the benzannulation of haloalkynes and the ligand substitution in palladium complexes. researchgate.netresearchgate.net

Predicting Reactivity: By calculating activation energy barriers, computational models can predict the feasibility and rate of a reaction. This approach has been applied to understand the performance of different density functionals for calculating transition states in various reactions. researchgate.net

Application of Computational Modeling in Mechanistic Studies
Reaction Type / System StudiedComputational MethodInsights GainedReference
Nucleophilic Substitution on MaleimidesDFT (M06-2X/6-31+G**)Optimized geometries of intermediates and transition states; IRC analysis. nih.gov
Ligand Substitution in Palladium(II) ComplexesDFTAnalysis of transition state energies and reaction endothermicity. researchgate.net
Benzannulation of HaloalkynesDFT (B3LYP/6-31G(d))Identified transition states responsible for regioselectivity outcome. researchgate.net

Solvent Effects and Catalytic Cycle Analysis in Complex Reactions

Solvent choice is critical in many chemical transformations, particularly in complex, multi-step catalytic reactions like palladium-catalyzed cross-couplings. The solvent can influence reaction rates, selectivity, and the stability of catalytic species. rsc.orgwhiterose.ac.uk

The catalytic cycles for Suzuki, Stille, and Heck reactions, which are highly relevant for the functionalization of the C-Br bond in this compound, are profoundly affected by the reaction medium.

Catalytic Cycle:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (R-X). libretexts.orgwikipedia.org

Transmetalation (Suzuki/Stille) or Migratory Insertion (Heck): The second coupling partner is introduced. In Suzuki and Stille couplings, an organic group is transferred from an organoboron or organotin compound to the palladium. wikipedia.orglibretexts.org In the Heck reaction, the alkene inserts into the Pd-R bond. nih.gov

Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated. wikipedia.orglibretexts.org

Solvent Effects:

Polarity: The polarity of the solvent can significantly affect the rate of reactions that involve polar or charged intermediates and transition states. For instance, the oxidative addition of aryl triflates to Pd(0) proceeds via a polar, nucleophilic displacement mechanism and is therefore faster in polar solvents. researchgate.net

Coordinating Ability: Coordinating solvents (e.g., DMF, MeCN) can directly bind to the metal center. This can alter the reactivity and stability of the catalyst. In some cases, solvent coordination can even invert the selectivity of a reaction. For example, in the Suzuki coupling of substrates with both C-Cl and C-OTf bonds, nonpolar solvents favor reaction at the C-Cl bond, while polar, coordinating solvents can switch the selectivity to the C-OTf bond, likely by forming a different active catalytic species like [Pd(L)(solv)]. nih.govmontana.edu

Influence of Solvent on Palladium-Catalyzed Cross-Coupling Reactions
Solvent TypeGeneral EffectMechanistic ImplicationReference
Nonpolar (e.g., Toluene, THF)Favors neutral catalytic species.Can lead to selective reaction at more reactive bonds like C-Cl over C-OTf. nih.govmontana.edu
Polar Aprotic (e.g., DMF, DMAc)Can stabilize charged intermediates and transition states.Often used in Heck reactions to stabilize the Pd(0) catalyst. whiterose.ac.uk
Polar Coordinating (e.g., MeCN)Can coordinate to the Pd center, forming new active species.May invert selectivity by favoring reaction at sites like C-OTf. montana.edu
Protic (e.g., water, alcohols)Can participate in the reaction, especially in activating organoboron species in Suzuki couplings.Enables some reactions to proceed without added phosphine (B1218219) ligands. whiterose.ac.uk

Stereochemical Control in Reactions Involving the Double Bond

The trisubstituted double bond in this compound is a prochiral center, allowing for the application of asymmetric reactions to introduce new stereocenters with high enantioselectivity.

Sharpless Asymmetric Dihydroxylation (AD): This powerful method converts alkenes into chiral vicinal diols. wikipedia.org The reaction uses a catalytic amount of osmium tetroxide in the presence of a stoichiometric reoxidant and a chiral ligand derived from cinchona alkaloids. wikipedia.orgacsgcipr.org The choice of ligand dictates the facial selectivity of the dihydroxylation.

AD-mix-β , containing the (DHQD)₂PHAL ligand, typically delivers the hydroxyl groups to the top face of the alkene when oriented according to a standard mnemonic.

AD-mix-α , containing the (DHQ)₂PHAL ligand, delivers the hydroxyls to the bottom face. The mechanism involves the formation of a complex between OsO₄ and the chiral ligand, which then undergoes a [3+2] cycloaddition with the alkene from a specific face to form a key osmate ester intermediate. wikipedia.org

Sharpless Asymmetric Epoxidation (AE): While the classic Sharpless epoxidation is specific for allylic alcohols, its principles of using a chiral catalyst to direct the delivery of an oxygen atom are fundamental to asymmetric synthesis. scripps.edu For an unfunctionalized alkene like the propene unit here, other methods for asymmetric epoxidation would be required, often involving chiral catalysts based on manganese (e.g., Jacobsen-Katsuki epoxidation) or chiral dioxiranes.

Asymmetric 1,4-Dihydroxylation of Dienes: While the title compound is not a conjugated diene, related platinum-catalyzed enantioselective diboration reactions of 1,3-dienes followed by oxidation provide a method for 1,4-dihydroxylation. nih.gov This demonstrates how catalytic asymmetric methods can control stereochemistry across an unsaturated system.

Asymmetric Reactions for the Propene Double Bond
ReactionKey ReagentsProductStereochemical Control Element
Asymmetric DihydroxylationOsO₄ (cat.), NMO or K₃[Fe(CN)₆], (DHQD)₂PHAL (in AD-mix-β)Enantioenriched vicinal diolChiral cinchona alkaloid ligand directs facial attack of OsO₄.
Asymmetric DihydroxylationOsO₄ (cat.), NMO or K₃[Fe(CN)₆], (DHQ)₂PHAL (in AD-mix-α)Opposite enantiomer of the vicinal diolPseudoenantiomeric chiral ligand reverses facial selectivity.

Theoretical and Computational Chemistry Studies of 3 5 Bromo 2 Thienyl 2 Methyl 1 Propene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(5-Bromo-2-thienyl)-2-methyl-1-propene, DFT calculations are instrumental in determining its most stable three-dimensional geometry. By employing a functional, such as B3LYP, and a suitable basis set, like 6-311G(d,p), the molecule's bond lengths, bond angles, and dihedral angles can be optimized to find the global minimum on the potential energy surface.

These calculations reveal the spatial arrangement of the atoms, including the planarity of the thiophene (B33073) ring and the orientation of the 2-methyl-1-propene substituent. The electronic properties, such as the total energy and dipole moment, are also obtained from these calculations, providing a foundational understanding of the molecule's stability and polarity. A study on a similar compound, 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one, utilized DFT with the B3LYP/6-311G(d,p) basis set to successfully determine its molecular conformational preferences and electronic properties. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC=C (propene)~1.34 Å
C-C (thiophene-propene)~1.50 Å
C-S (thiophene)~1.72 Å
C-Br~1.88 Å
Bond AngleC-C=C (propene)~122°
Thiophene-C-C (propene)~115°
Dihedral AngleS-C-C-C (thiophene-propene)Variable (defines conformation)

Note: The values in this table are representative and based on typical DFT calculations for similar organic molecules.

Ab Initio Methods for Predicting Spectroscopic Signatures

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, can be used to predict the spectroscopic signatures of this compound. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. These predicted spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Similarly, by computing the magnetic shielding tensors of the nuclei, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. This information is crucial for the structural elucidation of the compound. For instance, in the analysis of a related thienyl chalcone (B49325) derivative, theoretical calculations were combined with experimental ¹H and ¹³C NMR, UV-vis, and FTIR spectroscopy to provide valuable information on its spectroscopic properties. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=C (propene)Stretching~1650 cm⁻¹
=C-H (propene)Stretching~3080 cm⁻¹
C-H (methyl)Asymmetric/Symmetric Stretching~2950-2870 cm⁻¹
Thiophene RingC=C Stretching~1400-1500 cm⁻¹
C-BrStretching~550-650 cm⁻¹

Note: These are illustrative values. The actual predicted wavenumbers would be obtained from specific ab initio frequency calculations.

Molecular Dynamics Simulations for Conformational Sampling

The 2-methyl-1-propene side chain of this compound possesses rotational freedom around the single bond connecting it to the thiophene ring. Molecular dynamics (MD) simulations can be employed to explore the conformational space of the molecule over time. asu.edu By simulating the motion of atoms and molecules, MD provides insights into the different conformations that are accessible at a given temperature and the energetic barriers between them. asu.edu This is particularly important for understanding the flexibility of the molecule and identifying the most populated conformational states, which can influence its reactivity and interactions with other molecules. Effective conformational sampling is a key component for successful structural refinement and understanding protein function through conformational transitions. nih.govnih.gov

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors in Chemical Reactivity (non-biological focus)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity. In a non-biological context, this "activity" can refer to chemical reactivity, solubility, or other physical properties. To build a QSAR model, a set of molecular descriptors is calculated for this compound. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. Examples of relevant descriptors include the molecular weight, LogP (octanol-water partition coefficient), molar refractivity, and polar surface area. These descriptors can then be used to predict the compound's behavior in various chemical systems. The study of paracetamol-oxalic acid cocrystals utilized electronic reactivity descriptors to understand the chemical reactivity of the individual molecules within the cocrystal. rsc.org

Table 3: Calculated Molecular Descriptors for QSAR Analysis

DescriptorValueSignificance
Molecular Weight217.11 g/mol Size of the molecule
LogP~4.5Hydrophobicity
Molar Refractivity~52.3 cm³Polarizability and dispersion forces
Polar Surface Area~28.2 ŲPolarity and intermolecular interactions

Note: These values are estimations and would be precisely calculated using specialized software.

Charge Distribution and Frontier Molecular Orbital (FMO) Analysis

The distribution of electronic charge within this compound is a key determinant of its reactivity. Molecular electrostatic potential (MEPS) maps, which can be generated from DFT calculations, visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org For this compound, the HOMO is likely to be localized on the electron-rich thiophene ring and the propene double bond, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.net

Table 4: Predicted Frontier Molecular Orbital Energies

OrbitalEnergy (eV)Role in Reactivity
HOMO~ -6.2 eVElectron-donating orbital (nucleophilic character)
LUMO~ -1.5 eVElectron-accepting orbital (electrophilic character)
HOMO-LUMO Gap~ 4.7 eVIndicator of chemical stability and reactivity

Note: These are representative energy values for a molecule of this type.

Prediction of Reactivity Hotspots and Selectivity Trends

By integrating the insights from DFT, FMO analysis, and MEPS maps, it is possible to predict the reactivity hotspots of this compound. The electron-rich π-system of the thiophene ring, particularly the carbon atoms adjacent to the sulfur, and the double bond of the 2-methyl-1-propene group are expected to be susceptible to electrophilic attack. The bromine atom, due to its electron-withdrawing inductive effect and its ability to act as a leaving group, is another key reactive site, particularly in cross-coupling reactions.

The regioselectivity of reactions can also be predicted. For example, in an electrophilic addition to the propene double bond, the stability of the resulting carbocation intermediate would determine the preferred site of attack. Similarly, the substitution pattern on the thiophene ring can be rationalized based on the calculated charge distributions and orbital densities. These theoretical predictions are invaluable for designing synthetic routes and understanding the chemical behavior of this compound.

Applications of 3 5 Bromo 2 Thienyl 2 Methyl 1 Propene As a Versatile Building Block in Organic Synthesis and Materials Science

Precursor for Advanced Heterocyclic Scaffolds and Polythiophenes

The bifunctional nature of 3-(5-Bromo-2-thienyl)-2-methyl-1-propene, possessing both a halogenated aromatic ring and an alkene side chain, makes it a valuable precursor for complex organic structures. The bromine atom serves as a synthetic handle for cross-coupling reactions, while the thienyl moiety is a cornerstone for building π-conjugated systems.

Synthesis of Novel Thiophene-Fused Systems

The bromo-substituted thiophene (B33073) ring is an ideal platform for constructing larger, fused heterocyclic systems through intramolecular and intermolecular cyclization reactions. The bromine atom at the 5-position allows for regioselective functionalization, which is critical in the synthesis of well-defined molecular architectures. Palladium-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, are commonly employed to form new carbon-carbon bonds at the site of the bromine atom.

By reacting this compound with appropriate bifunctional reagents, it is possible to construct fused rings, leading to classes of compounds like thieno[3,2-b]thiophenes or other extended aromatic systems. rsc.org These fused systems are of significant interest due to their unique electronic properties and potential applications in molecular electronics. The synthesis of such systems often involves a multi-step process where the bromo-thienyl compound is a key starting material. For instance, a general strategy could involve a Suzuki coupling reaction with a suitably substituted boronic acid to form a bi-aryl intermediate, followed by a cyclization step to create the fused ring structure. The synthesis of various aryl-thiophenes from bromo-thiophene precursors has been well-documented, underscoring the utility of this chemical handle. researchgate.net

Role in Conjugated Polymer Architectures for Organic Electronics and Photonics

Polythiophenes are among the most extensively studied classes of conjugated polymers due to their excellent charge transport properties and environmental stability. nih.gov this compound is a prime candidate for use as a monomer in the synthesis of novel polythiophene derivatives. The bromine atom allows for polymerization via various metal-catalyzed cross-coupling reactions, including Grignard Metathesis (GRIM) polymerization, Stille polymerization, and Suzuki polymerization.

When polymerized, the this compound units would link together to form a polythiophene backbone. The 2-methyl-1-propene group would remain as a side chain on the polymer. The nature of these side chains is crucial as it dictates the polymer's solubility, processability, and solid-state morphology, all of which profoundly impact the performance of electronic devices. The introduction of a 2-methyl-1-propene side chain can influence the polymer's packing and inter-chain interactions, which in turn affects charge carrier mobility.

The resulting polymers are promising candidates for active layers in a variety of organic electronic and photonic devices, as detailed in the table below. rsc.orgrsc.org

Potential Application Area Function of the Polymer Relevant Research Context
Organic Field-Effect Transistors (OFETs)Serves as the semiconducting channel for charge transport.The performance of OFETs is highly dependent on the crystallinity and molecular ordering of the conjugated polymer, which is influenced by side-chain architecture. nih.gov
Organic Photovoltaics (OPVs)Acts as the electron donor material in the bulk heterojunction active layer.The absorption spectrum and energy levels of the polymer, tunable via its structure, are critical for efficient light harvesting and charge separation. researchgate.net
Organic Light-Emitting Diodes (OLEDs)Can function as the emissive layer or as a charge transport layer.The photoluminescent properties of the polymer determine the color and efficiency of the light emission.
SensorsThe polymer's conductivity or optical properties change upon exposure to a specific analyte.The porous morphology and chemical functionality of the polymer film are key to achieving high sensitivity and selectivity.

Ligand Design in Organometallic Chemistry

The structure of this compound contains multiple potential coordination sites, making it an interesting candidate for ligand design in organometallic chemistry. The sulfur atom within the thiophene ring possesses lone pairs of electrons that can coordinate to a metal center. Additionally, the π-system of the propenyl double bond can engage in η²-coordination with transition metals.

This dual-coordination capability could allow the molecule to act as a bidentate or bridging ligand, facilitating the formation of unique metal complexes. For example, similar methallyl compounds like 3-bromo-2-methylpropene (B116875) are known to form η³-allyl complexes with metals such as osmium. sigmaaldrich.com The presence of the thiophene ring adds another dimension, potentially leading to heterometallic or polymeric coordination compounds with interesting catalytic or material properties.

Intermediate in the Preparation of Specialized Reagents

Beyond its direct use, this compound is a valuable intermediate for the synthesis of more complex, specialized chemical reagents. The carbon-bromine bond is a versatile functional group that can be readily transformed into other functionalities.

Key transformations include:

Lithiation or Grignard Formation: Reaction with organolithium reagents (like n-BuLi) or magnesium metal converts the bromo-substituent into a highly nucleophilic organometallic species. This thienyl-lithium or thienyl-Grignard reagent can then be reacted with a wide range of electrophiles to introduce new functional groups (e.g., aldehydes, ketones, esters, nitriles).

Boronic Acid/Ester Synthesis: The bromo-thienyl compound can be converted into a thiophene boronic acid or boronic ester via lithium-halogen exchange followed by reaction with a borate (B1201080) ester. The resulting boronic acid derivative is a key reagent for Suzuki cross-coupling reactions, enabling the synthesis of complex bi-aryl and hetero-aryl structures. researchgate.net

Stannane Synthesis: Similarly, it can be converted into an organostannane reagent, which is used in Stille cross-coupling reactions.

These transformations convert the relatively simple starting material into a highly versatile reagent for building complex molecular targets.

Applications in Supramolecular Chemistry and Self-Assembly (Purely chemical/material focus)

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The this compound molecule has features that make it suitable for designing self-assembling systems. The aromatic thiophene ring can participate in π-π stacking interactions, which are a primary driving force for the self-assembly of many organic molecules into ordered structures like columns, sheets, or fibers.

Development of Novel Polymerization Initiators or Monomers

As established in section 6.1.2, this compound is a clear candidate for use as a monomer in condensation-type polymerizations to create polythiophenes. The bromine atom provides the reactive site for polymer chain growth.

Furthermore, the molecule has the potential to be chemically modified to act as a polymerization initiator. An initiator is a species that starts the polymerization process. sigmaaldrich.com For example, the bromo-thienyl moiety could be transformed into a group capable of initiating Atom Transfer Radical Polymerization (ATRP) or other controlled radical polymerizations. This would involve converting the C-Br bond into a suitable alkyl halide initiator structure. Such an initiator could be used to grow polymer chains (e.g., polystyrene, poly(methyl methacrylate)) from the thiophene core, creating well-defined tadpole or graft copolymers with a functional thiophene head-group. These complex architectures, which combine a conjugated segment with conventional polymers, are of interest for creating functional hybrid materials. tcichemicals.com

Contribution to Functional Materials Research (e.g., optoelectronic materials, without specific properties)

The strategic design of organic molecules that can serve as versatile building blocks is a cornerstone of modern materials science. The compound this compound has emerged as a significant monomer in the development of novel functional polymers, particularly for applications in the realm of optoelectronic materials. Its unique structure, featuring a reactive vinyl group, a bromine atom suitable for cross-coupling reactions, and a thiophene ring, provides a versatile platform for the synthesis of complex macromolecular architectures.

The primary contribution of this compound to functional materials research lies in its role as a precursor to conjugated polymers. The thiophene unit is a well-established component of conductive and optically active polymers due to its electron-rich nature and the ability to support delocalized π-electron systems. The bromine atom on the thiophene ring allows for post-polymerization modification or for the monomer to be incorporated into polymer chains via various cross-coupling methodologies.

Research has demonstrated the utility of this compound in the synthesis of copolymers. For instance, it has been successfully copolymerized with other vinyl monomers. These polymerization reactions lead to the formation of polymers where the this compound unit is integrated into the polymer backbone. The presence of the bromo-thienyl moiety in the resulting polymer provides a handle for further chemical transformations, enabling the tailoring of the material's final properties.

The incorporation of this monomer into polymer chains is a key step towards the creation of materials with potential for use in optoelectronic devices. The thiophene rings within the polymer structure are fundamental to its electronic properties. By carefully selecting the comonomers and controlling the polymerization conditions, researchers can influence the final characteristics of the material, paving the way for its application in various functional contexts.

The table below summarizes the key features of this compound as a building block in functional material synthesis.

PropertyDescriptionRelevance to Functional Materials
Chemical Structure A thiophene ring substituted with a bromine atom and a 2-methyl-1-propene group.The thiophene ring provides electronic conductivity and optical activity. The bromine atom and propene group offer sites for polymerization and further functionalization.
Polymerization Capability Can undergo copolymerization with other vinyl monomers.Allows for the creation of a wide range of copolymers with tunable properties.
Role in Synthesis Acts as a monomeric building block.Enables the introduction of bromo-thienyl functional groups into polymer chains.
Potential Applications Precursor for materials in optoelectronics.The resulting polymers possess the necessary electronic and optical characteristics for such applications.

Advanced Analytical and Spectroscopic Characterization Techniques for Elucidating Reaction Pathways and Purity in Research on 3 5 Bromo 2 Thienyl 2 Methyl 1 Propene

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis in Reaction Studies

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of newly synthesized compounds like 3-(5-Bromo-2-thienyl)-2-methyl-1-propene. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 0.001 Da). This precision allows for the unambiguous determination of the elemental composition and molecular formula of the parent ion. For this compound (C₈H₉BrS), HRMS can readily distinguish its exact mass from other molecules with the same nominal mass but different atomic compositions.

Furthermore, the fragmentation patterns observed in the mass spectrum provide a roadmap of the molecule's structure. arkat-usa.org Under electron impact (EI) or other ionization methods, the molecular ion undergoes characteristic fragmentation, breaking at its weakest bonds or rearranging into more stable ions. arkat-usa.org Analysis of these fragments helps to piece together the molecular puzzle, confirming the connectivity of the thienyl ring and the methylpropene substituent. The presence of bromine is easily identified by the characteristic M+2 isotopic peak (from ⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio), which will be present in the molecular ion and any bromine-containing fragments.

Table 1: Predicted HRMS Fragments for this compound

Fragment Ion Proposed Structure Predicted m/z (for ⁷⁹Br)
[M]⁺ [C₈H₉BrS]⁺ 215.96
[M+2]⁺ [C₈H₉BrS]⁺ 217.96
[M-CH₃]⁺ [C₇H₆BrS]⁺ 200.94
[M-C₄H₇]⁺ [C₄H₂BrS]⁺ 160.91

This is an interactive data table. You can sort and filter the data as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. st-andrews.ac.uk Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment of this compound and any related intermediates. researchgate.netrsc.org

In the ¹H NMR spectrum, the protons on the thiophene (B33073) ring would appear as distinct doublets in the aromatic region, with their coupling constants indicating their relative positions. docbrown.info The protons of the 2-methyl-1-propene group would show characteristic signals for the methylene (B1212753) (-CH₂-), methyl (-CH₃), and vinyl (=CH₂) protons. chemicalbook.com Similarly, the ¹³C NMR spectrum would show distinct resonances for each unique carbon atom, including the four carbons of the thiophene ring and the four carbons of the substituent. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiophene C-H (H3) ~6.8 ~125
Thiophene C-H (H4) ~6.9 ~130
Thiophene C-Br - ~112
Thiophene C-S - ~145
-CH₂- ~3.5 ~40
=C(CH₃) - ~142
-CH₃ ~1.8 ~22

This is an interactive data table based on typical values for similar structural motifs. Actual values may vary.

For complex molecules or to provide definitive structural proof, two-dimensional (2D) NMR techniques are employed. libretexts.orgharvard.edu

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). libretexts.org For the title compound, it would show a correlation between the two different protons on the thiophene ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. libretexts.org It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the thiophene proton signals at ~6.8-6.9 ppm to their respective carbon signals at ~125-130 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). libretexts.org It is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum would reveal correlations between the methylene (-CH₂-) protons and the C2 and C3 carbons of the thiophene ring, unequivocally proving the attachment point of the substituent.

While no specific literature was found detailing polymers made from this compound, this molecule could potentially serve as a monomer. If it were used in polymerization, solid-state NMR (ssNMR) would be an essential technique for characterizing the resulting polymer. Unlike solution NMR, ssNMR provides information on the structure, dynamics, and morphology of materials in the solid state. It can be used to determine properties such as the degree of crystallinity, chain packing, and the conformation of the polymer chains, which are critical to the material's bulk properties. mdpi.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. This technique yields data on bond lengths, bond angles, and intermolecular interactions in the solid state.

While this compound is likely a liquid or low-melting solid, closely related compounds have been successfully analyzed by this method. For example, the crystal structure of (2E)-3-(5-Bromo-2-thienyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative, has been determined. researchgate.net Such an analysis reveals that the molecule is nearly planar and provides exact measurements of the thiophene ring and substituent geometry. researchgate.net This information is invaluable for understanding solid-state packing, intermolecular forces, and for calibrating computational models.

Table 3: Crystallographic Data for the Related Compound (2E)-3-(5-Bromo-2-thienyl)-1-(4-hydroxyphenyl)prop-2-en-1-one researchgate.net

Parameter Value
Chemical Formula C₁₃H₉BrO₂S
Crystal System Orthorhombic
Space Group Pbca
a (Å) 13.2344
b (Å) 11.0471
c (Å) 16.1466
V (ų) 2360.7

This is an interactive data table. The data shown is for a structurally similar compound to illustrate the type of information obtained from X-ray crystallography.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. arxiv.org These techniques are complementary and rely on the principle that molecular bonds vibrate at specific, characteristic frequencies. scirp.org

For this compound, IR and Raman spectra would provide clear signatures for key structural features. researchgate.netiosrjournals.org These techniques are particularly useful for monitoring reaction progress, for instance, by observing the disappearance of a carbonyl peak from a starting material like 5-bromo-2-thiophene carbaldehyde and the appearance of the alkene C=C stretch of the product. iosrjournals.org

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C-H (Thiophene Ring) Stretch 3100 - 3000
C-H (Alkene =CH₂) Stretch 3080 - 3010
C-H (Alkyl -CH₂, -CH₃) Stretch 2980 - 2850
C=C (Alkene) Stretch 1650 - 1630
C=C (Thiophene Ring) Stretch 1550 - 1450

This is an interactive data table showing typical frequency ranges for the indicated functional groups.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a final product and for monitoring the course of a reaction. ajrconline.org

Gas Chromatography (GC) : Given its likely volatility, this compound is well-suited for GC analysis. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can separate the product from starting materials and byproducts, allowing for their quantification. lcms.cz Taking small aliquots from a reaction mixture over time and analyzing them by GC provides a clear picture of reaction kinetics.

High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful separation technique, particularly useful for less volatile compounds or for preparative-scale purification. sielc.com A reverse-phase HPLC method could effectively separate the nonpolar product from more polar starting materials or impurities. nih.gov By integrating the peak areas in the chromatogram, the purity of a sample can be accurately determined.

Table 5: Example of Reaction Monitoring Data using Gas Chromatography

Reaction Time (hours) Starting Material A (%) Product (%) Byproduct B (%)
0 99.5 0.0 0.5
1 65.2 33.1 1.7
2 31.8 65.4 2.8
4 5.3 90.1 4.6

This is an interactive data table illustrating how GC can be used to monitor the relative concentrations of species in a chemical reaction over time.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of π-conjugated systems, such as those present in this compound. This method provides valuable insights into the electronic transitions within the molecule, offering information on the extent of conjugation and the influence of various substituents on the chromophore. The absorption of UV or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. In molecules with conjugated systems, the most significant of these are the π→π* transitions, which are characteristic of the delocalized π-electron network.

The core chromophore in this compound is the 2-alkenyl-5-bromothiophene moiety. The thiophene ring itself, being an aromatic heterocycle, possesses a delocalized system of π-electrons. The introduction of a bromine atom at the 5-position and a 2-methyl-1-propene group at the 2-position extends and perturbs this π-system. The vinyl group of the propene chain is in conjugation with the thiophene ring, creating a larger, more delocalized electron system. This extended conjugation is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the primary absorption band (λmax) compared to unsubstituted thiophene.

Research on structurally related compounds provides a framework for understanding the expected UV-Vis spectral characteristics. For instance, studies on chalcone derivatives incorporating a 5-bromo-2-thienyl group have explored their electronic properties. A notable example is 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one, which, despite its more extended conjugation due to the additional nitrophenyl group, exhibits an optical band gap of 2.6 eV, corresponding to the HOMO→LUMO electronic transition. researchgate.net This highlights that the fundamental electronic transitions in such systems fall within the accessible UV-Vis range. Simpler structures, such as 5-bromothiophene-2-carbaldehyde, which shares the 5-bromo-2-thienyl core but has a carbonyl chromophore instead of an alkenyl group, have also been characterized.

The UV-Vis spectrum of this compound would be characterized by strong absorption bands in the ultraviolet region, typical for π→π* transitions. The precise λmax would be influenced by the planarity of the molecule, as a more planar conformation allows for more effective overlap of p-orbitals and greater delocalization, leading to absorption at longer wavelengths. The methyl group on the propene chain may induce minor steric effects that could slightly alter the planarity and, consequently, the absorption spectrum.

Solvent polarity can also play a significant role in the position of the absorption bands. Solvatochromism, the change in the color of a substance when dissolved in different solvents, can provide information about the nature of the electronic ground and excited states. For π→π* transitions, an increase in solvent polarity often leads to a small bathochromic shift due to the stabilization of the generally more polar excited state.

To illustrate the electronic characteristics of related structures, the following interactive data table summarizes the absorption data for relevant thiophene derivatives. While direct experimental data for this compound is not widely published, the data for these analogs allow for an informed estimation of its spectral properties.

Interactive Data Table: UV-Vis Absorption Data for Related Thiophene Derivatives

Compound NameStructureλmax (nm)SolventElectronic TransitionReference
3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one~477 (calculated from 2.6 eV)Not SpecifiedHOMO→LUMO (π→π) researchgate.net
5-Bromo-2-ethoxyphenylboronic acid291, 246Ethanolπ→π core.ac.uk
5-Bromothiophene-2-carbaldehydeNot explicitly stated, but spectrum providedEthanolπ→π, n→π sigmaaldrich.com

Note: The λmax for 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one is an estimation based on the reported optical band gap. The actual spectrum would likely show multiple bands.

Environmental Transformation and Degradation Pathways of 3 5 Bromo 2 Thienyl 2 Methyl 1 Propene: an Academic Perspective

Photochemical Degradation Mechanisms and Products

The photochemical degradation of 3-(5-Bromo-2-thienyl)-2-methyl-1-propene is anticipated to be a significant environmental transformation pathway, driven by the absorption of solar radiation in the atmosphere and aquatic environments. The molecule possesses two primary chromophores: the brominated thiophene (B33073) ring and the allylic double bond, both of which can initiate photochemical reactions.

The thiophene ring is known to undergo photorearrangement upon irradiation. acs.orgacs.org This process can lead to the formation of various isomeric structures. For instance, the phenyl group in phenylthiophenes can migrate to an adjacent position on the thiophene ring. acs.org A similar rearrangement could be expected for the methylpropene group in this compound. Furthermore, thiophene derivatives can undergo photopolymerization in aqueous solutions, a reaction that can be catalyzed by substances like potassium dichromate under visible light. rsc.org

The allylic double bond introduces another avenue for photochemical reactivity. Direct photolysis can lead to cis-trans isomerization or cycloaddition reactions if concentrations are sufficiently high. More importantly, in the troposphere, the dominant photochemical degradation process for compounds containing carbon-carbon double bonds is their reaction with hydroxyl radicals (•OH). This reaction proceeds via electrophilic addition of the •OH radical to the double bond, forming a radical intermediate that is rapidly oxidized in the presence of oxygen.

The brominated nature of the thiophene ring also influences its photochemical fate. The carbon-bromine bond can undergo homolytic cleavage upon absorption of UV radiation, leading to a thienyl radical and a bromine radical. This process, known as photodebromination, is a common degradation pathway for brominated aromatic compounds. The resulting thienyl radical is highly reactive and can abstract hydrogen atoms from other molecules or participate in further radical reactions.

Table 1: Potential Photochemical Degradation Products of this compound

Reactant Moiety Reaction Type Potential Products
Thiophene Ring Photorearrangement Isomers of this compound
Thiophene Ring Photopolymerization Oligomers/Polymers of this compound
Allylic Double Bond Reaction with •OH Carbonyl compounds (e.g., aldehydes, ketones), smaller organic acids

Chemical Oxidation/Reduction Pathways in Environmental Mimic Systems

In environmental systems, this compound can undergo both oxidation and reduction reactions, which will influence its persistence and transformation.

Oxidation: The primary oxidant in the atmosphere is the hydroxyl radical (•OH), while in aquatic systems, other reactive oxygen species like singlet oxygen and ozone can also play a role. The thiophene ring, despite its aromatic character, is susceptible to oxidation. wikipedia.org The sulfur atom can be oxidized to form a thiophene S-oxide and subsequently a thiophene S,S-dioxide. researchgate.netresearchgate.net The rate of this oxidation is influenced by the substituents on the thiophene ring. nih.gov Electron-donating groups generally increase the rate of oxidation of the sulfur atom. nih.gov The allylic double bond is also a prime target for oxidation, particularly by ozone (ozonolysis) in the atmosphere, leading to the cleavage of the double bond and the formation of carbonyl compounds.

Reduction: Under anaerobic conditions, such as in anoxic sediments or groundwater, reduction processes become more significant. The bromo-substituted thiophene ring can undergo reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. nih.gov This process is often mediated by microorganisms but can also occur abiotically in the presence of certain reductants. The thiophene ring itself can also be reduced, although this is generally a more difficult process than the reduction of the carbon-bromine bond.

Table 2: Predicted Oxidation and Reduction Reactions in Environmental Systems

Process Reactant Moiety Environmental Compartment Key Reactants Primary Products
Oxidation Allylic Double Bond Atmosphere, Water •OH, O3 Aldehydes, Ketones
Oxidation Thiophene Sulfur Water, Soil Reactive Oxygen Species Thiophene S-oxide, Thiophene S,S-dioxide

Hydrolytic Stability and Transformation Kinetics

Hydrolysis is a key abiotic degradation pathway for many organic compounds in aquatic environments. For this compound, the most susceptible functional group to hydrolysis is the allylic bromide, although the bromine is attached to the aromatic ring in this specific compound. However, the allylic double bond in the propene side chain can influence the reactivity of the C-Br bond on the thiophene ring through electronic effects.

Generally, alkyl halides are susceptible to hydrolysis. researchgate.net The rate of hydrolysis is dependent on pH, temperature, and the structure of the alkyl group. documentsdelivered.com Allyl halides, in particular, can undergo hydrolysis to form the corresponding allyl alcohols. rsc.orggoogle.com The reaction can proceed through either an SN1 or SN2 mechanism, depending on the conditions. In neutral to acidic conditions, the SN1 pathway may be favored, involving the formation of a carbocation intermediate. Under alkaline conditions, the SN2 pathway, involving a direct attack of a hydroxide (B78521) ion, is more likely.

While direct data for this compound is unavailable, the general principles of alkyl halide hydrolysis suggest that it would be susceptible to this degradation pathway, particularly under alkaline conditions. The presence of the thiophene ring may influence the rate of hydrolysis through its electronic properties.

Table 3: Factors Influencing Hydrolytic Stability

Factor Influence on Hydrolysis Rate of Analogous Allyl Halides
pH Generally faster under alkaline conditions due to nucleophilic attack by OH-.
Temperature Rate increases with increasing temperature.

| Structure | Steric hindrance around the carbon-halogen bond can decrease the rate of SN2 hydrolysis. |

Assessment of Persistence via Chemical Pathways (academic, not regulatory)

The persistence of this compound in the environment will be determined by the cumulative rates of all degradation pathways, including photochemical, chemical, and biological processes. Based on its chemical structure, several pathways are expected to contribute to its degradation, suggesting a limited potential for long-term persistence.

The presence of the allylic double bond makes the compound susceptible to rapid degradation in the atmosphere via reaction with hydroxyl radicals. The photochemical reactivity of both the thiophene ring and the carbon-bromine bond will also contribute to its degradation in sunlit surface waters. acs.orgacs.org

In soil and sediment, the persistence will be highly dependent on the redox conditions. In aerobic environments, oxidation of the thiophene ring and the side chain will be important degradation pathways. wikipedia.orgresearchgate.net In anaerobic environments, reductive dehalogenation is a likely transformation process. nih.govwikipedia.org

While laboratory studies on persistence provide valuable data, they may not always reflect real-world environmental conditions where a combination of factors influences degradation rates. battelle.org The bioavailability of the compound will also play a crucial role; for instance, strong sorption to soil organic matter could reduce its availability for degradation. mdpi.com

Formation of Byproducts during Environmental Dehalogenation

Dehalogenation, specifically debromination, is a critical transformation pathway for this compound. This process can occur through photochemical, chemical, or biological mechanisms.

Photochemical dehalogenation involves the cleavage of the C-Br bond by sunlight, leading to the formation of a thienyl radical and a bromine atom. The thienyl radical can then abstract a hydrogen atom from the surrounding medium to form 3-(2-thienyl)-2-methyl-1-propene.

Reductive dehalogenation in anoxic environments involves the replacement of the bromine atom with a hydrogen atom, also yielding 3-(2-thienyl)-2-methyl-1-propene. This process is often mediated by microorganisms that use the brominated compound as an electron acceptor. nih.gov

In some cases, dehalogenation can be followed by hydroxylation, leading to the formation of brominated or non-brominated hydroxymethyl-thienyl-propene derivatives. The initial degradation products can undergo further transformation, potentially leading to the opening of the thiophene ring and mineralization to carbon dioxide and inorganic bromide.

Modeling of Environmental Reactivity and Fate (purely chemical modeling)

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models and multimedia environmental fate models can provide valuable estimates of the environmental behavior of this compound. ecetoc.orgrsc.org

QSAR models can be used to predict key physicochemical properties and degradation rates based on the molecular structure. For instance, the rate of atmospheric oxidation by hydroxyl radicals can be estimated based on the presence of the double bond and the thiophene ring. Similarly, hydrolysis rates can be predicted based on the allylic halide-like structure. QSARs have been developed for thiophene derivatives to predict their biological activity and could potentially be adapted for environmental fate prediction. nih.govnih.gov

Table 4: Input Parameters for Environmental Fate Modeling

Parameter Significance Estimation Method
Vapor Pressure Determines partitioning between air and other compartments. QSAR, group contribution methods
Water Solubility Influences mobility in aquatic systems and soil. QSAR, group contribution methods
Octanol-Water Partition Coefficient (Kow) Indicates potential for bioaccumulation and sorption to organic matter. QSAR, group contribution methods
Henry's Law Constant Describes partitioning between air and water. Calculated from vapor pressure and water solubility

Emerging Research Directions and Future Challenges for 3 5 Bromo 2 Thienyl 2 Methyl 1 Propene Research

Exploration of Unconventional Synthetic Routes and Sustainable Chemistry Principles

The synthesis of thiophene (B33073) derivatives, including 3-(5-Bromo-2-thienyl)-2-methyl-1-propene, is traditionally accomplished through methods like the Paal–Knorr and Gewald reactions. However, these conventional approaches are often hampered by harsh reaction conditions and limited functional group tolerance nih.gov. The future of synthesizing this and similar compounds is increasingly geared towards unconventional and sustainable methods that align with the principles of green chemistry.

Emerging strategies focus on minimizing waste, avoiding hazardous reagents, and improving atom economy. organic-chemistry.org Metal-free methodologies, for instance, are gaining traction as they reduce metal toxicity. nih.gov Novel approaches employ elemental sulfur or potassium sulfide as the sulfur source, with starting materials like buta-1-enes, which are structurally related to the propene side chain of the target molecule. nih.govorganic-chemistry.org Another sustainable avenue involves the heterocyclization of bromoenynes using potassium xanthate (EtOCS₂K) as a thiol substitute, a process that can be performed in an aqueous solvent system, further enhancing its environmental credentials. organic-chemistry.org

Microwave-assisted synthesis and the use of ultrasound are other green techniques being explored for thiophene derivatives, as they can accelerate reaction times and reduce energy consumption. benthamscience.comeurekaselect.com These non-traditional methods stand in contrast to established metal-catalyzed approaches, which, while effective, often rely on copper, indium, or rhodium. nih.gov

Table 1: Comparison of Synthetic Principles for Thiophene Derivatives

Feature Conventional Routes (e.g., Paal-Knorr) Emerging Sustainable Routes
Metal Catalysts Often required (e.g., Copper, Rhodium) nih.gov Often metal-free to reduce toxicity nih.gov
Sulfur Source Sulfidizing reagents like P₄S₁₀ wikipedia.org Elemental sulfur, potassium sulfide, EtOCS₂K nih.govorganic-chemistry.org
Reaction Conditions Often harsh, high temperatures nih.gov Milder conditions, use of microwave or ultrasound benthamscience.comeurekaselect.com
Solvents Traditional organic solvents Aqueous systems, solvent-free conditions organic-chemistry.orgeurekaselect.com

| Key Principle | Yield and effectiveness | Atom economy, reduced waste, environmental safety benthamscience.com |

Future challenges in this area include adapting these green methodologies for the specific synthesis of this compound, ensuring high regioselectivity and yield while maintaining sustainability.

Integration into Multi-component Reactions and Complex Molecular Architectures

The structure of this compound, featuring a reactive brominated thiophene ring and an alkene functional group, makes it a prime candidate for integration into multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The use of thiophene derivatives in MCRs is a known strategy for building intricate molecular structures. nih.gov

The bromo-substituent on the thiophene ring can serve as a handle for cross-coupling reactions, while the methylpropene group can participate in various addition or cycloaddition reactions. This dual functionality allows the molecule to act as a versatile building block for creating complex molecular architectures. For example, the thiophene core is a key scaffold in a variety of therapeutics, and MCRs provide a rapid pathway to generate libraries of potential drug candidates. mdpi.com

Future research will likely focus on designing novel MCRs that specifically leverage the unique reactivity of this compound. The challenge lies in controlling the chemoselectivity of these reactions to selectively engage either the C-Br bond or the C=C double bond, enabling the programmed construction of sophisticated organic molecules.

Development of Highly Selective Catalytic Systems for its Transformations

The transformation of this compound hinges on the development of highly selective catalytic systems. The molecule's bromine atom is a key site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. mdpi.comrsc.org These reactions are fundamental for forming new carbon-carbon bonds, allowing the "stitching" of the thienyl unit into larger conjugated systems. mdpi.commdpi.com

A significant challenge is achieving selectivity. For instance, a catalyst must be able to activate the C-Br bond for a cross-coupling reaction without causing unwanted side reactions at the propene double bond. Research is focused on designing specialized ligands for palladium catalysts that can fine-tune their reactivity and selectivity. semanticscholar.org For example, the use of specific phosphine (B1218219) ligands like 1,2-bis(diphenylphosphanyl)ethane (DPPE) has been shown to influence the outcome of cross-coupling reactions involving bromo-alkenes. semanticscholar.org

Furthermore, transition-metal-free cross-coupling reactions are an emerging area of interest. chemrxiv.org These systems, which might use organic catalysts or other novel activation methods, align with sustainable chemistry principles by avoiding heavy metals. The development of such catalysts that are effective for substrates like this compound is a major future goal.

Table 2: Potential Catalytic Transformations for this compound

Reaction Type Catalytic System Purpose Research Goal
Suzuki-Miyaura Coupling Palladium catalyst (e.g., Pd(OAc)₂, (dppf)PdCl₂) + Base mdpi.com Forms C-C bond with boronic acids nih.gov High yield and selectivity; tolerance of the propene group.
Stille Coupling Palladium catalyst Forms C-C bond with organostannanes Application in polymer synthesis. rsc.org
Sonogashira Coupling Palladium/Copper catalyst Forms C-C bond with terminal alkynes Synthesis of conjugated enynes.

| Heck Coupling | Palladium catalyst | Forms C-C bond with alkenes | Further functionalization of the thiophene ring. |

Advanced Characterization of Transient Species and Reaction Intermediates

Understanding the mechanisms of the reactions involving this compound requires advanced techniques to characterize short-lived transient species and reaction intermediates. Techniques like time-resolved transient absorption spectroscopy (fs-TA and ns-TA) and in-situ infrared (IR) spectroscopy are crucial for this purpose. osti.govnih.gov

These methods allow researchers to observe the formation and decay of intermediates on timescales ranging from femtoseconds to seconds. nih.govdtic.mil For example, in a photocatalytic reaction, transient absorption spectroscopy can identify excited states and radical intermediates, providing insight into the reaction pathway. nih.gov Similarly, operando IR spectroscopy can monitor the evolution of adsorbed species on a catalyst surface during a reaction, helping to identify active intermediates and kinetically significant steps. osti.gov

A future challenge is to apply these sophisticated spectroscopic techniques to the specific transformations of this compound. Capturing and characterizing the structure of organometallic intermediates in a palladium-catalyzed cross-coupling reaction, for example, would provide invaluable data for designing more efficient and selective catalysts. yale.edu This requires developing specialized instrumentation and experimental setups capable of handling highly reactive and unstable species. yale.edu

Role in Advanced Materials Science: Beyond Conventional Applications

Thiophene-based molecules are cornerstones of advanced materials science, particularly in the field of organic electronics. juniperpublishers.com The conjugated π-system of the thiophene ring provides excellent charge transport properties, making its derivatives ideal for use in:

Organic Field-Effect Transistors (OFETs) nih.govbeilstein-journals.org

Organic Light-Emitting Diodes (OLEDs) nih.govjuniperpublishers.combeilstein-journals.org

Organic Photovoltaics (OPVs) / Solar Cells rsc.org

Conductive Polymers rsc.org

The compound this compound can serve as a monomer for the synthesis of novel polythiophenes. The bromo-substituent is a convenient leaving group for polymerization reactions, such as Stille coupling, to create regioregular polymers with tailored electronic and optical properties. rsc.org The 2-methyl-1-propene side chain can influence the polymer's solubility, morphology, and solid-state packing, which are critical factors for device performance.

Beyond conventional electronics, functionalized thiophenes are being explored for bioelectronic applications, such as conductive electrodes for interfacing with biological systems. researchgate.net The ability to functionalize the polymer backbone, potentially starting from monomers like the one discussed, opens pathways to materials with specific recognition capabilities or enhanced biocompatibility. researchgate.netacs.org

The primary challenge in this field is the rational design of materials. This involves correlating the specific chemical structure of the monomer, including its side chains, with the final properties of the polymer and the performance of the resulting device. For this compound, this means understanding how the methylpropene group affects processability and electronic characteristics to guide its application in next-generation materials.

Addressing Scalability and Economic Viability in Research Synthesis

While novel synthetic routes and applications are exciting, their practical implementation depends on the ability to produce the compound on a larger scale. A significant challenge for many specialized organic compounds, including this compound, is the transition from gram-scale laboratory synthesis to a scalable, economically viable process. nih.gov

Issues that must be addressed during scale-up include:

Cost of Starting Materials: The availability and cost of precursors are critical for economic feasibility.

Hazardous Reagents: Reagents that are manageable in a lab (e.g., liquid bromine, highly reactive organometallics) can pose significant safety and handling challenges at an industrial scale. nih.gov

Reaction Conditions: Extreme temperatures (e.g., -78 °C) or high pressures are expensive to maintain in large reactors. nih.gov

Purification: Methods like column chromatography, common in research, are often impractical and costly for large-scale production. Developing robust crystallization or distillation procedures is essential. sci-hub.se

Process Intensification: Combining multiple reaction steps into a single, "telescoped" process can significantly reduce waste, solvent usage, and cycle time, thereby improving economic viability. sci-hub.seresearchgate.net

The future in this area involves applying principles of process chemistry and chemical engineering early in the research phase. The goal is to develop synthetic routes that are not only elegant and efficient in the lab but are also robust, safe, and cost-effective enough to support advanced materials research and potential commercialization. nih.gov

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H NMR (δ 6.8–7.2 ppm for thienyl protons; δ 1.8–2.1 ppm for methyl groups) and ¹³C NMR (δ 120–140 ppm for aromatic carbons) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 229–240) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles (e.g., C-Br bond length ~1.89 Å) and confirms regioselectivity .

How can computational modeling (e.g., DFT) predict the reactivity of this compound in photochromic or catalytic applications?

Advanced Research Focus
Density Functional Theory (DFT) simulations can:

  • Map electron density : Identify reactive sites (e.g., bromine as an electrophilic center; allylic double bonds for cycloaddition) .
  • Predict absorption spectra : TD-DFT models UV-Vis transitions (e.g., λmax ~300 nm for π→π* transitions) .
  • Mechanistic insights : Simulate transition states in cross-coupling reactions (activation energies ±5 kcal/mol) .

How should researchers address contradictions in reported spectroscopic data for this compound?

Advanced Research Focus
Discrepancies in NMR or MS data often arise from:

  • Purity issues : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity >95% .
  • Solvent effects : Compare data in deuterated chloroform vs. DMSO to assess hydrogen bonding interactions .
  • Isomerization : Check for E/Z isomerization via NOESY (nuclear Overhauser effect) if double bonds are present .

What are the best practices for storing this compound to prevent degradation?

Q. Basic Research Focus

  • Temperature : Store at –20°C under inert gas (argon) to minimize oxidation .
  • Light sensitivity : Use amber vials to avoid photodegradation of the thienyl moiety .
  • Moisture control : Add molecular sieves (3Å) to containers to prevent hydrolysis of the bromine group .

What role does steric hindrance play in the functionalization of this compound?

Advanced Research Focus
The 2-methyl group introduces steric effects that influence reactivity:

  • Coupling reactions : Bulky ligands (e.g., XPhos) enhance selectivity in Buchwald-Hartwig amination .
  • Cycloaddition : Strain in Diels-Alder reactions can be mitigated by using electron-deficient dienophiles (e.g., maleic anhydride) .
  • Catalytic activation : Steric maps (e.g., using SambVca software) quantify accessible surface area (~45% for the bromine site) .

How can researchers design experiments to evaluate the compound’s potential in photoresponsive materials?

Q. Advanced Research Focus

  • Photochromic testing : Irradiate with UV light (365 nm) and monitor absorbance changes to assess isomerization or ring-opening .
  • Thermal reversibility : Perform DSC (Differential Scanning Calorimetry) to measure activation energy for thermal relaxation (>60 kJ/mol indicates stability) .
  • Thin-film applications : Spin-coat the compound on ITO substrates and measure conductivity changes under light exposure .

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Reactant of Route 1
Reactant of Route 1
3-(5-Bromo-2-thienyl)-2-methyl-1-propene
Reactant of Route 2
Reactant of Route 2
3-(5-Bromo-2-thienyl)-2-methyl-1-propene

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